molecular formula C6H10N4O B171472 N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 199340-95-9

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B171472
CAS No.: 199340-95-9
M. Wt: 154.17 g/mol
InChI Key: KQOPONZERPHYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide is a high-purity, heterocyclic organic compound of significant interest in advanced chemical and materials science research. This acetamide derivative belongs to a class of nitrogen-based ligands known for their fascinating structural properties and diverse applications . In the field of corrosion science, closely related pyrazole-acetamide compounds have demonstrated exceptional performance as highly effective corrosion inhibitors for mild steel in acidic environments, with studies showing inhibition efficiencies exceeding 94% . These molecules function by adsorbing onto metal surfaces, forming a protective barrier layer that significantly mitigates corrosive attack . The compound also serves as a key precursor in pharmaceutical research, where pyrazolyl-acetamide derivatives are recognized as an important class of bioactive molecules with a broad spectrum of pharmacological properties . Furthermore, its structural framework makes it a valuable building block for synthesizing novel Schiff base compounds with demonstrated antioxidant activity , and for constructing coordination complexes with metals such as cadmium, copper, and iron, which have shown promising in vitro antibacterial properties . The presence of multiple nitrogen donor atoms and functional groups in its molecular structure provides versatile coordination sites, making it a valuable ligand for developing new coordination complexes with potential applications in bioinorganic chemistry and as models for bioinorganic systems . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(4-amino-5-methyl-1H-pyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-5(7)6(10-9-3)8-4(2)11/h7H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOPONZERPHYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253600
Record name N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199340-95-9
Record name N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199340-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antifungal Activity
Research has demonstrated that derivatives of pyrazole compounds, including N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide, exhibit promising antifungal properties. A study highlighted the synthesis of several pyrazole derivatives that were tested against various Candida species. Some compounds showed greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

1.2 Antibacterial Properties
Coordination complexes formed from pyrazole-acetamide compounds have also been investigated for their antibacterial effects. Research indicates that these complexes can enhance antibacterial activity through improved hydrogen bonding interactions, leading to more effective self-assembly processes .

1.3 Anti-inflammatory Potential
The anti-inflammatory properties of pyrazole derivatives are being explored due to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial for developing new anti-inflammatory drugs that can mitigate conditions such as arthritis and other inflammatory diseases.

Material Science Applications

2.1 Synthesis of Coordination Complexes
this compound is utilized in the synthesis of coordination complexes with transition metals, which are significant in catalysis and materials science. These complexes can exhibit unique electronic properties and stability, making them suitable for various applications, including sensors and catalysts.

2.2 Polymerization Initiators
The compound has been explored as a potential initiator for polymerization reactions, particularly in the synthesis of novel polymers with tailored properties for specific applications in coatings and adhesives.

Case Studies

Study Findings Applications
Synthesis of pyrazole derivatives showed antifungal activity against Candida species with MIC ≤ 25 µg/mLAntifungal drug development
Coordination complexes demonstrated enhanced antibacterial activity through hydrogen bondingAntibacterial agents
Crystal structure analysis revealed insights into the molecular interactions of pyrazole derivativesMaterial science applications

Mechanism of Action

The mechanism of action of N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron-withdrawing groups (e.g., cyano in ’s compound) increase reactivity toward nucleophilic attack, whereas the amino group in the target compound may act as a hydrogen-bond donor .
  • Synthetic Pathways :

    • Compound 13 is synthesized via acetylation of 1,3-dimethylpyrazole-5-amine with acetic anhydride, a method likely applicable to the target compound .
    • N-methylation (as in compound 14 ) reduces hydrogen-bonding capacity, a modification absent in the target compound .
  • Physicochemical Properties: The amino group in the target compound likely increases melting point compared to non-polar derivatives (e.g., compound 15), though direct data are lacking .

Biological Activity

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and an acetamide moiety. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the synthesis of more complex derivatives with enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding and catalytic activity. This mechanism is crucial for its potential use as an anti-inflammatory or anticancer agent.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating signaling pathways that are pivotal in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it is comparable to established antibiotics like chloramphenicol .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including glioblastoma (U87MG cells). The mechanism involves inducing apoptosis and disrupting cell cycle progression. Structure-activity relationship (SAR) analyses indicate that modifications to the pyrazole ring can enhance its cytotoxic effects .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. It appears to inhibit key inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes. This makes it a candidate for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

StudyFindings
BenchChem (2024) Investigated as an enzyme inhibitor; potential applications in anti-inflammatory and anticancer therapies.
DrugBank (2024) Highlighted its role in regulating glucose homeostasis and signaling pathways relevant to cancer biology .
ResearchGate (2022) Demonstrated significant antibacterial activity against multiple strains, with promising MIC results indicating potential as a new antibiotic .

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide and its derivatives?

A common approach involves N-acetylation of 3-aminopyrazole precursors using acetyl chloride in acetonitrile with K₂CO₃ as a base. Reaction conditions (e.g., reflux duration, solvent system) significantly influence yields. For example, substituents on the pyrazole ring (e.g., 4-fluorophenyl or 4-chlorophenyl) can yield derivatives with 56–99% efficiency, depending on steric and electronic effects .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural validation typically employs ¹H NMR to identify key signals (e.g., NH at δ 10–12 ppm, COCH₃ at δ 2.0–2.2 ppm). IR spectroscopy confirms the amide C=O stretch (~1650–1700 cm⁻¹). LC-MS and elemental analysis further verify purity and molecular weight .

Q. What experimental strategies optimize solubility for biological assays?

Solubility screening in DMSO, PBS, or ethanol is standard. Adjusting pH or using surfactants (e.g., Tween-80) can enhance aqueous solubility. LogP calculations (via HPLC or software like ChemDraw) guide solvent selection .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity?

Substituents alter electronic and steric profiles, impacting target binding. For instance, electron-withdrawing groups (e.g., Cl, F) may enhance metabolic stability. Computational tools like molecular docking (AutoDock Vina) and PASS software predict interactions with biological targets (e.g., enzymes, receptors) and prioritize derivatives for synthesis .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

ADMET prediction tools (e.g., SwissADME, pkCSM) assess absorption, metabolism, and toxicity. Molecular dynamics simulations (GROMACS) model binding stability with targets, while QSAR models correlate structural features with activity .

Q. How can crystallographic data resolve contradictions in structural studies?

Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For twinned or low-resolution data, SHELXPRO and Olex2 aid in phase determination and model validation .

Q. What strategies address low yields in multi-step syntheses of pyrazole-acetamide hybrids?

Optimize reaction intermediates via protecting group strategies (e.g., Boc for amines). Monitor reaction progress with TLC or HPLC. Catalytic methods (e.g., Pd-mediated cross-coupling) improve efficiency in aryl substitutions .

Q. How do tautomeric forms of the pyrazole ring affect reactivity?

Tautomerism (1H vs. 2H pyrazole) alters nucleophilic sites. NMR (¹³C, DEPT) and X-ray crystallography identify dominant tautomers. Solvent polarity and temperature also influence tautomeric equilibrium, impacting reaction pathways .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in reported biological activity across studies?

Validate assay conditions (e.g., cell line specificity, concentration ranges). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Meta-analyses of IC₅₀ values and structural analogs clarify structure-activity relationships .

Q. What causes variability in crystallographic refinement metrics (e.g., R-factors)?

High disorder, twinning, or poor data resolution increase R-values. SHELXL’s TWIN command and HKLF 5 format handle twinned data. Iterative refinement with anisotropic displacement parameters improves model accuracy .

Methodological Resources

  • Synthesis Protocols : Detailed in and .
  • Computational Tools : AutoDock Vina, SwissADME, SHELX suite .
  • Characterization : Bruker NMR spectrometers, Agilent LC-MS systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.